molecular formula C25H35N3O6S B10819129 Amprenavir-d4-1

Amprenavir-d4-1

Cat. No.: B10819129
M. Wt: 509.7 g/mol
InChI Key: YMARZQAQMVYCKC-MHVPRHJPSA-N
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Description

Amprenavir-d4-1 is a deuterium-labeled analogue of Amprenavir, a protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. This compound is primarily utilized as an internal standard in the quantification of Amprenavir by gas chromatography or liquid chromatography-mass spectrometry techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amprenavir-d4-1 involves the incorporation of deuterium atoms into the molecular structure of Amprenavir. This is typically achieved through the use of deuterated reagents in the synthetic pathway. The key intermediate, (3S)-hydroxytetrahydrofuran, is prepared from L-malic acid, followed by the attachment of an (S)-tetrahydrofuranyloxy carbonyl group to L-phenylalanine .

Industrial Production Methods

Industrial production of this compound involves a series of stereoselective reactions to ensure the correct configuration of the molecule. The process is optimized for high yield and purity, utilizing advanced techniques in organic synthesis and purification .

Chemical Reactions Analysis

Types of Reactions

Amprenavir-d4-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include cytochrome P450 enzymes and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized metabolites and glucuronide conjugates, which are identified in urine and feces .

Scientific Research Applications

Amprenavir-d4-1 is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

Amprenavir-d4-1, like Amprenavir, inhibits the HIV viral proteinase enzyme. This inhibition prevents the cleavage of the gag-pol polyprotein, resulting in the formation of noninfectious, immature viral particles. The molecular targets include the HIV-1 protease enzyme, and the pathway involves the binding of the inhibitor to the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amprenavir-d4-1 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C25H35N3O6S

Molecular Weight

509.7 g/mol

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D

InChI Key

YMARZQAQMVYCKC-MHVPRHJPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)O)CC(C)C)[2H]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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